molecular formula C14H11FN2O5S B13345109 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride CAS No. 19160-18-0

3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride

Katalognummer: B13345109
CAS-Nummer: 19160-18-0
Molekulargewicht: 338.31 g/mol
InChI-Schlüssel: ORUCOYMKSPVJBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11FN2O5S and a molecular weight of 338.31 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

The synthesis of 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-nitrophenylacetic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride include other benzenesulfonic acid derivatives and sulfonamide compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For instance, other benzenesulfonic acid derivatives may have different substituents on the benzene ring, leading to variations in their enzyme inhibition properties .

Eigenschaften

CAS-Nummer

19160-18-0

Molekularformel

C14H11FN2O5S

Molekulargewicht

338.31 g/mol

IUPAC-Name

3-[[2-(4-nitrophenyl)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11FN2O5S/c15-23(21,22)13-3-1-2-11(9-13)16-14(18)8-10-4-6-12(7-5-10)17(19)20/h1-7,9H,8H2,(H,16,18)

InChI-Schlüssel

ORUCOYMKSPVJBT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.